D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr
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Overview
Description
D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr is a cyclic, penicillamine-containing octapeptide. It is structurally similar to somatostatin and displays greater antagonist potency and selectivity for μ-opioid receptors compared to classical μ-selective antagonists
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:
Amino Acid Coupling: Sequential addition of protected amino acids to a solid support.
Deprotection: Removal of protecting groups from the amino acids.
Cyclization: Formation of the cyclic structure by creating a disulfide bridge between cysteine and penicillamine residues.
Cleavage: Detachment of the peptide from the solid support.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automation and optimization of reaction conditions are employed to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification.
Chemical Reactions Analysis
Types of Reactions
D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr undergoes various chemical reactions, including:
Oxidation: Formation of disulfide bridges.
Reduction: Breaking of disulfide bridges.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles under mild conditions.
Major Products
The major products formed from these reactions include oxidized and reduced forms of the peptide, as well as substituted derivatives with modified functional groups.
Scientific Research Applications
D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr has numerous applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its interactions with μ-opioid receptors and other biological targets.
Medicine: Explored for potential therapeutic applications, including pain management and addiction treatment.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr exerts its effects by binding to μ-opioid receptors, acting as an antagonist. This interaction inhibits the receptor’s activity, leading to various physiological responses. The compound’s structure allows it to cross the blood-brain barrier, making it effective in central nervous system applications .
Comparison with Similar Compounds
Similar Compounds
D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr: Another μ-opioid receptor antagonist with similar structure but different selectivity and potency.
Somatostatin Analogues: Compounds like octreotide and lanreotide, which share structural similarities but target different receptors.
Uniqueness
D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr stands out due to its high selectivity for μ-opioid receptors and its ability to cross the blood-brain barrier. This makes it a valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C51H70N12O12S2 |
---|---|
Molecular Weight |
1107.3 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methyl-3-sulfanylbutanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C51H70N12O12S2/c1-26(64)39(47(72)63-41(51(3,4)77)48(73)62-40(27(2)65)49(74)75)61-43(68)35(15-10-20-55-50(53)54)57-45(70)37(23-30-24-56-34-14-9-8-13-32(30)34)59-44(69)36(22-29-16-18-31(66)19-17-29)58-46(71)38(25-76)60-42(67)33(52)21-28-11-6-5-7-12-28/h5-9,11-14,16-19,24,26-27,33,35-41,56,64-66,76-77H,10,15,20-23,25,52H2,1-4H3,(H,57,70)(H,58,71)(H,59,69)(H,60,67)(H,61,68)(H,62,73)(H,63,72)(H,74,75)(H4,53,54,55)/t26-,27-,33-,35+,36-,37+,38+,39+,40+,41+/m1/s1 |
InChI Key |
CENQCEJVMTZQSP-IDNNGIEASA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)O)C(C)(C)S)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CS)NC(=O)[C@@H](CC4=CC=CC=C4)N)O |
Canonical SMILES |
CC(C(C(=O)NC(C(=O)NC(C(C)O)C(=O)O)C(C)(C)S)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CS)NC(=O)C(CC4=CC=CC=C4)N)O |
Origin of Product |
United States |
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